tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1815591-68-4
VCID: VC7953828
InChI: InChI=1S/C17H22N4O4/c1-16(2,3)25-15(22)20-10-8-17(12-18,9-11-20)19-13-4-6-14(7-5-13)21(23)24/h4-7,19H,8-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C17H22N4O4
Molecular Weight: 346.4

tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate

CAS No.: 1815591-68-4

Cat. No.: VC7953828

Molecular Formula: C17H22N4O4

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate - 1815591-68-4

Specification

CAS No. 1815591-68-4
Molecular Formula C17H22N4O4
Molecular Weight 346.4
IUPAC Name tert-butyl 4-cyano-4-(4-nitroanilino)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H22N4O4/c1-16(2,3)25-15(22)20-10-8-17(12-18,9-11-20)19-13-4-6-14(7-5-13)21(23)24/h4-7,19H,8-11H2,1-3H3
Standard InChI Key HSIIXVXTSGPOEL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a piperidine ring substituted at the 4-position with both a cyano group (-CN) and a 4-nitrophenylamino moiety (-NH-C6H4-NO2). The tert-butyloxycarbonyl (Boc) group at the 1-position provides steric protection and influences solubility. Key properties include:

PropertyValue
Molecular FormulaC17H22N4O4
Molecular Weight346.38 g/mol
IUPAC Nametert-Butyl 4-cyano-4-[(4-nitrophenyl)amino]piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)N+[O-]

The nitrophenyl group contributes to electron-deficient aromatic systems, while the cyano group enhances electrophilicity, enabling diverse reactivity patterns.

Synthetic Pathways

Retrosynthetic Analysis

The synthesis of tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate likely involves multi-step functionalization of a piperidine scaffold. A plausible retrosynthesis includes:

  • Boc Protection: Introduction of the tert-butyl carbamate group to stabilize the piperidine nitrogen.

  • Cyano Incorporation: Nucleophilic substitution or cyanation at the 4-position.

  • Nitrophenylamino Attachment: Coupling of 4-nitroaniline via Buchwald-Hartwig amination or similar methods.

Key Intermediate: tert-Butyl 4-Aminopiperidine-1-Carboxylate

A critical precursor, tert-butyl 4-aminopiperidine-1-carboxylate (CAS 87120-72-7), serves as a starting material for introducing the nitrophenylamino group . Its synthesis typically involves Boc protection of 4-aminopiperidine, followed by functionalization.

Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

  • Cyano Group: Susceptible to reduction (e.g., LiAlH4 → amine) or nucleophilic attack.

  • Nitrophenylamino Group: Participates in hydrogen bonding and may undergo reduction to aminophenyl derivatives.

  • Boc Group: Removable under acidic conditions (e.g., TFA), enabling further modifications.

Catalytic Applications

The compound’s electron-deficient aromatic system facilitates participation in metal-catalyzed cross-couplings, though specific examples require further experimental validation.

Industrial and Research Applications

Medicinal Chemistry Scaffold

The compound’s modular structure allows derivatization for drug discovery. For example:

  • Amide Formation: Reaction with carboxylic acids to generate prodrug candidates.

  • Nitro Reduction: Conversion to aminophenyl derivatives for enhanced bioavailability.

AgroChemical Development

Electron-withdrawing groups like nitro and cyano are prevalent in herbicides and insecticides. This compound could serve as a precursor for novel agrochemicals targeting specific enzymatic pathways.

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